1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone
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Overview
Description
1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone is an organic compound with the molecular formula C16H17NO It is known for its unique structure, which includes both a phenyl and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone typically involves the reaction of 4-isopropylbenzaldehyde with 4-pyridylacetonitrile in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Acetophenone: A simpler ketone with a phenyl group.
4-Isopropylacetophenone: Similar structure but lacks the pyridyl group.
4-Pyridylacetone: Contains the pyridyl group but lacks the isopropylphenyl group.
Uniqueness: 1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone is unique due to the presence of both phenyl and pyridyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
224040-75-9 |
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Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C16H17NO/c1-12(2)14-3-5-15(6-4-14)16(18)11-13-7-9-17-10-8-13/h3-10,12H,11H2,1-2H3 |
InChI Key |
GAHGRBAEHPVBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC2=CC=NC=C2 |
Origin of Product |
United States |
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